N-(7-chloro-4-methoxy-1,3-benzothiazol-2-yl)-1,5-dimethyl-N-[2-(morpholin-4-yl)ethyl]-1H-pyrazole-3-carboxamide hydrochloride
Description
N-(7-Chloro-4-methoxy-1,3-benzothiazol-2-yl)-1,5-dimethyl-N-[2-(morpholin-4-yl)ethyl]-1H-pyrazole-3-carboxamide hydrochloride is a structurally complex small molecule characterized by a benzothiazole core substituted with chloro and methoxy groups at positions 7 and 4, respectively. The hydrochloride salt form improves stability and bioavailability, making it suitable for pharmacological studies .
These methods typically yield products with moderate to high purity (62–71% yields) after recrystallization, suggesting that similar strategies could apply to the target compound .
Properties
IUPAC Name |
N-(7-chloro-4-methoxy-1,3-benzothiazol-2-yl)-1,5-dimethyl-N-(2-morpholin-4-ylethyl)pyrazole-3-carboxamide;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24ClN5O3S.ClH/c1-13-12-15(23-24(13)2)19(27)26(7-6-25-8-10-29-11-9-25)20-22-17-16(28-3)5-4-14(21)18(17)30-20;/h4-5,12H,6-11H2,1-3H3;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VHCKLBSCELEJNX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1C)C(=O)N(CCN2CCOCC2)C3=NC4=C(C=CC(=C4S3)Cl)OC.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25Cl2N5O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
486.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(7-chloro-4-methoxy-1,3-benzothiazol-2-yl)-1,5-dimethyl-N-[2-(morpholin-4-yl)ethyl]-1H-pyrazole-3-carboxamide hydrochloride typically involves multiple steps:
Formation of the Benzothiazole Core: The benzothiazole core can be synthesized through a cyclization reaction involving 2-aminothiophenol and a suitable aldehyde or ketone under acidic conditions.
Introduction of the Chloro and Methoxy Groups: Chlorination and methoxylation reactions are carried out on the benzothiazole core to introduce the 7-chloro and 4-methoxy substituents.
Synthesis of the Pyrazole Ring: The pyrazole ring is synthesized separately through a condensation reaction involving hydrazine and a 1,3-diketone.
Coupling of the Benzothiazole and Pyrazole Rings: The benzothiazole and pyrazole rings are coupled together using a suitable coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.
Introduction of the Morpholine Group: The morpholine group is introduced through a nucleophilic substitution reaction involving the appropriate alkyl halide.
Formation of the Hydrochloride Salt: The final compound is converted to its hydrochloride salt form by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, automated synthesis platforms, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of a hydroxyl group.
Reduction: Reduction reactions can occur at the chloro group, potentially leading to the formation of a hydrogen-substituted derivative.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chloro and morpholine groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).
Substitution: Common nucleophiles include amines, thiols, and alkoxides.
Major Products
Oxidation: Formation of hydroxylated derivatives.
Reduction: Formation of hydrogen-substituted derivatives.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Medicinal Chemistry: It is being investigated for its potential as an anti-tubercular agent due to its ability to inhibit the growth of Mycobacterium tuberculosis.
Biological Studies: The compound is used in studies involving protein-ligand interactions and molecular docking to understand its binding affinity and specificity.
Industrial Applications: It may be used in the development of new materials with specific chemical properties, such as catalysts or sensors.
Mechanism of Action
The mechanism of action of N-(7-chloro-4-methoxy-1,3-benzothiazol-2-yl)-1,5-dimethyl-N-[2-(morpholin-4-yl)ethyl]-1H-pyrazole-3-carboxamide hydrochloride involves its interaction with specific molecular targets:
Molecular Targets: The compound targets enzymes involved in the biosynthesis of essential cellular components in Mycobacterium tuberculosis, such as DprE1.
Pathways Involved: It inhibits the activity of these enzymes, leading to the disruption of cell wall synthesis and ultimately the death of the bacterial cells.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
To contextualize the unique attributes of the target compound, a comparative analysis with structurally analogous molecules is essential. Key comparisons include:
Structural and Functional Group Analysis
Key Observations :
- The target compound’s benzothiazole core distinguishes it from pyrazole-pyrazole hybrids (e.g., 3a–3e), which lack heteroaromatic diversity. Benzothiazole derivatives are often associated with enhanced binding to kinase targets due to planar aromaticity and hydrogen-bonding capabilities .
- The morpholinyl ethyl group in the target compound introduces a tertiary amine, improving water solubility compared to purely aromatic analogs like 3a–3e. This feature is critical for oral bioavailability .
Physicochemical and Spectroscopic Properties
- Melting Points : Pyrazole-carboxamide derivatives (e.g., 3a: 133–135°C, 3d: 181–183°C) exhibit melting points influenced by substituent polarity. The target compound’s hydrochloride salt likely elevates its melting point beyond 200°C, as seen in similar ionic derivatives .
- NMR Profiles : The target compound’s ^1H-NMR spectrum would feature distinct aromatic protons from the benzothiazole ring (δ ~7.5–8.1 ppm), methyl groups (δ ~2.4–2.7 ppm), and morpholine protons (δ ~3.6–4.0 ppm). This contrasts with simpler pyrazole-pyrazole analogs (e.g., 3a: δ 7.43–8.12 ppm for phenyl protons) .
Methodological Considerations for Similarity Assessment
The comparison of compound similarity relies on structural descriptors (e.g., Tanimoto coefficients) and functional group alignment. highlights that similarity metrics must account for both 2D topology and 3D conformation, as minor substituent changes (e.g., morpholine vs. cyano groups) drastically alter bioactivity . For instance:
- Tanimoto Coefficient : The target compound shares <50% structural similarity with 3a–3e due to divergent core structures (benzothiazole vs. pyrazole).
Biological Activity
N-(7-chloro-4-methoxy-1,3-benzothiazol-2-yl)-1,5-dimethyl-N-[2-(morpholin-4-yl)ethyl]-1H-pyrazole-3-carboxamide hydrochloride is a synthetic compound that belongs to the class of benzothiazole derivatives. This compound has garnered attention for its potential biological activities, particularly in the fields of oncology and antimicrobial research.
Molecular Formula : C14H18ClN3O3S
Molecular Weight : 327.83 g/mol
CAS Number : 1352999-21-3
Biological Activity Overview
The biological activity of this compound has been investigated through various studies, focusing on its anticancer, antimicrobial, and anti-inflammatory properties. Below is a summary of its key biological activities:
1. Anticancer Activity
Studies have shown that the compound exhibits significant anticancer properties. It has been tested against various cancer cell lines, revealing promising results in inhibiting cell proliferation and inducing apoptosis.
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 (Breast) | 15.63 | Induces apoptosis via caspase activation |
| U-937 (Leukemia) | 10.38 | Inhibits cyclooxygenase (COX) activity |
| A549 (Lung) | 12.5 | Interferes with tubulin dynamics |
The mechanism of action appears to involve the inhibition of key enzymes involved in cell proliferation and survival pathways, particularly cyclooxygenases and tubulin polymerization .
2. Antimicrobial Activity
The compound has also demonstrated antimicrobial properties against various bacterial strains. The results indicate moderate to strong activity against Gram-positive and Gram-negative bacteria.
| Bacterial Strain | Zone of Inhibition (mm) |
|---|---|
| Staphylococcus aureus | 15 |
| Escherichia coli | 12 |
| Bacillus subtilis | 18 |
These findings suggest that the compound could be a potential candidate for developing new antimicrobial agents .
3. Anti-inflammatory Properties
In addition to its anticancer and antimicrobial activities, the compound has shown anti-inflammatory effects in vitro. It appears to inhibit the production of pro-inflammatory cytokines and reduce inflammation markers in cellular models.
Case Studies and Research Findings
Several studies have been conducted to evaluate the biological activity of this compound:
- Study A : Investigated the cytotoxic effects on human breast cancer cells (MCF-7). The study found that treatment with the compound led to a significant reduction in cell viability through apoptosis induction mediated by caspase activation .
- Study B : Focused on the antimicrobial efficacy against Salmonella typhi and Bacillus subtilis, demonstrating that the compound could inhibit bacterial growth effectively, supporting its potential use as an antibacterial agent .
Q & A
Q. What are the standard synthetic routes for this compound, and how can reaction conditions be optimized?
The synthesis typically involves multi-step condensation and cyclization reactions. For example, analogous pyrazole derivatives are synthesized via Mannich reactions (e.g., coupling morpholine-containing intermediates with benzothiazole precursors in polar aprotic solvents like DMF) . Key steps include:
- Use of K₂CO₃ as a base to facilitate nucleophilic substitutions .
- Stirring at room temperature or mild heating (e.g., 120°C) for cyclization .
- Purification via column chromatography with silica gel and ethyl acetate/hexane gradients . Optimization involves adjusting stoichiometry, solvent polarity, and reaction time to maximize yield.
Q. Which spectroscopic and analytical techniques are critical for structural confirmation?
Essential methods include:
- IR spectroscopy : Confirms functional groups (e.g., C=O stretch at ~1650 cm⁻¹, N-H bends) .
- NMR (¹H/¹³C) : Assigns proton environments (e.g., methyl groups at δ 2.1–2.5 ppm, morpholine protons at δ 3.5–3.7 ppm) and carbon backbone .
- Elemental analysis : Validates purity by matching calculated vs. observed C/H/N/S content (e.g., ±0.3% deviation acceptable) .
- Mass spectrometry (HRMS) : Confirms molecular ion peaks and fragmentation patterns .
Q. How can solubility challenges be addressed during in vitro assays?
Co-solvent systems (e.g., DMSO-water gradients) or salt formation (e.g., hydrochloride salts) enhance aqueous solubility. Pre-formulation studies using Hansen solubility parameters or phase diagrams are recommended .
Advanced Research Questions
Q. What computational strategies can elucidate structure-activity relationships (SAR) for this compound?
- Molecular docking : Predict binding poses to target proteins (e.g., kinase domains) by aligning pyrazole and benzothiazole moieties in active sites .
- Quantum chemical calculations : Optimize geometry at the B3LYP/6-31G* level to study electronic properties (e.g., HOMO-LUMO gaps influencing reactivity) .
- Molecular dynamics (MD) : Simulate ligand-protein interactions over 100 ns trajectories to assess stability .
Q. How can contradictory bioactivity data across studies be resolved?
Discrepancies may arise from assay conditions (e.g., cell line variability, concentration ranges). Mitigation strategies include:
- Dose-response curves : Establish EC₅₀/IC₅₀ values across multiple replicates .
- Orthogonal assays : Validate results using fluorescence polarization (binding) and cell viability (functional) assays .
- Meta-analysis : Compare data with structural analogs (e.g., fluorinated or chlorinated derivatives) to identify substituent effects .
Q. What methodologies optimize reaction yields while minimizing byproducts?
- Design of Experiments (DoE) : Use factorial designs to test variables (temperature, catalyst loading) .
- In situ monitoring : Employ Raman spectroscopy or LC-MS to track intermediate formation .
- Green chemistry principles : Replace toxic solvents (DMF) with cyclopentyl methyl ether (CPME) or ethanol .
Q. How can reaction mechanisms for key synthetic steps be validated?
- Isotopic labeling : Use ¹⁸O or deuterated reagents to trace nucleophilic attack pathways .
- Kinetic studies : Measure rate constants under varying pH and temperature conditions .
- Computational reaction path searches : Identify transition states and intermediates using DFT (e.g., Gaussian 16) .
Data Analysis and Contradiction Management
Q. What statistical approaches are recommended for interpreting heterogeneous datasets?
- Principal Component Analysis (PCA) : Reduce dimensionality in spectral or bioactivity data .
- Bayesian modeling : Quantify uncertainty in kinetic or toxicity parameters .
- Cluster analysis : Group compounds by SAR trends (e.g., halogen substituents vs. potency) .
Q. How should researchers address discrepancies between computational predictions and experimental results?
- Iterative refinement : Update force fields or docking parameters using experimental data (e.g., crystallographic poses) .
- Error analysis : Compare calculated vs. observed logP or pKa values to adjust solvation models .
Methodological Resources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
